5-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
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Overview
Description
5-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .
Preparation Methods
The synthesis of 5-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired hydrazone product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Condensation: The compound can participate in condensation reactions, forming larger molecules by the elimination of small molecules like water.
Scientific Research Applications
5-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE has several applications in scientific research:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in the formation of metal complexes.
Medicine: It is explored for its pharmacological properties, including potential enzyme inhibition and therapeutic applications.
Mechanism of Action
The mechanism of action of 5-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to inhibition or modulation of their activity. The compound’s hydrazone moiety plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 5-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE include other Schiff base hydrazones derived from different aldehydes or ketones. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. Examples of similar compounds include:
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds exhibit unique properties based on their specific substituents, making them valuable for different applications in research and industry.
Properties
Molecular Formula |
C12H10N4OS2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C12H10N4OS2/c1-18-12-10(6-13)11(19-16-12)15-14-7-8-2-4-9(17)5-3-8/h2-5,7,15,17H,1H3/b14-7+ |
InChI Key |
UKCHCKXBRNMBBH-VGOFMYFVSA-N |
Isomeric SMILES |
CSC1=NSC(=C1C#N)N/N=C/C2=CC=C(C=C2)O |
Canonical SMILES |
CSC1=NSC(=C1C#N)NN=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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